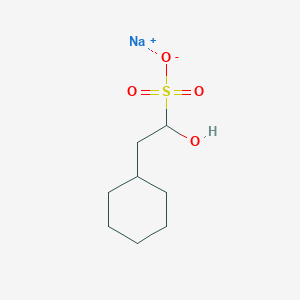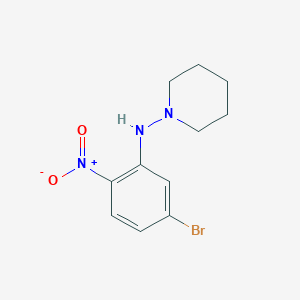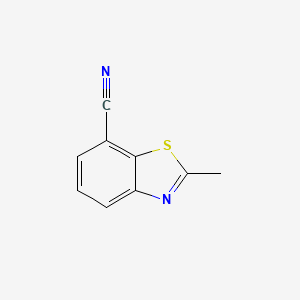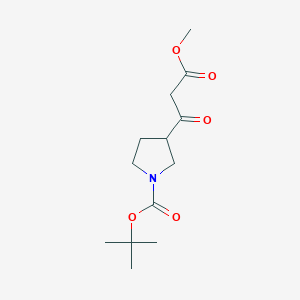
Sodium 2-cyclohexyl-1-hydroxyethanesulfonate
Descripción general
Descripción
Sodium 2-cyclohexyl-1-hydroxyethanesulfonate is a sulfonic acid derivative widely used in various fields, including medical, environmental, and industrial research. This compound is known for its white crystalline appearance and solubility in water. It has a molecular weight of 255.34 g/mol and is often utilized for its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-cyclohexyl-1-hydroxyethanesulfonate typically involves the reaction of cyclohexyl ethylene oxide with sodium bisulfite under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reaction time. The final product is then purified using techniques such as recrystallization and filtration .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-cyclohexyl-1-hydroxyethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced under specific conditions to yield corresponding alcohols.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Typical nucleophiles include halides and amines.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, alcohols, and substituted compounds, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Sodium 2-cyclohexyl-1-hydroxyethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is utilized in biochemical assays and as a buffer in biological experiments.
Industry: It is employed in the manufacturing of detergents, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Sodium 2-cyclohexyl-1-hydroxyethanesulfonate involves its interaction with molecular targets through its sulfonate group. This interaction can lead to the modulation of various biochemical pathways, depending on the specific application. For instance, in biochemical assays, it acts as a buffer to maintain pH stability, while in drug delivery systems, it enhances the solubility and bioavailability of active pharmaceutical ingredients .
Comparación Con Compuestos Similares
Sodium 2-hydroxyethanesulfonate: Similar in structure but lacks the cyclohexyl group.
Sodium 2-ethylhexyl sulfate: Another sulfonate derivative with different alkyl chain length.
Uniqueness: Sodium 2-cyclohexyl-1-hydroxyethanesulfonate is unique due to its cyclohexyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are advantageous .
Propiedades
IUPAC Name |
sodium;2-cyclohexyl-1-hydroxyethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S.Na/c9-8(13(10,11)12)6-7-4-2-1-3-5-7;/h7-9H,1-6H2,(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHWYTJHABHOGB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B1407272.png)










